Cas no 5466-31-9 (2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid)

2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid is a quinoline-based carboxylic acid derivative characterized by the presence of a chloro-substituted phenyl group at the 2-position. This compound is of interest in synthetic and medicinal chemistry due to its structural framework, which serves as a versatile intermediate for the development of pharmacologically active molecules. The chloro-phenyl moiety enhances its potential for further functionalization, while the carboxylic acid group allows for derivatization into esters, amides, or other derivatives. Its well-defined structure and purity make it suitable for research applications, particularly in the study of heterocyclic compounds and their biological interactions. The compound is typically handled under standard laboratory conditions.
2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid structure
5466-31-9 structure
Product Name:2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid
CAS No:5466-31-9
MF:C16H10ClNO2
MW:283.709103107452
MDL:MFCD00085413
CID:377632
PubChem ID:230596
Update Time:2025-06-13

2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinecarboxylicacid, 2-(4-chlorophenyl)-
    • 2-(4-Chlorophenyl)quinoline-4-carboxylic acid
    • 2-p-chloro-phenyl-4-quinoline-carboxylic acid
    • 15alpha-Hydroxy-18-methyl-estra-4-ene-3,18-dione
    • FTEWYGPKBUSJTI-UHFFFAOYSA-N
    • Oprea1_531697
    • 5466-31-9
    • SMR003523851
    • SY079842
    • AK-968/37166241
    • 2-(4-chlorophenyl)-quinoline-4-carboxylic acid
    • NSC-25670
    • 2-p-Chlorphenylchinolin-4-carbonsaure
    • A918100
    • SR-01000404005
    • SR-01000404005-1
    • Oprea1_130202
    • NSC25670
    • SB69275
    • CHEMBL5191103
    • Z56778503
    • AT31148
    • DTXSID10282375
    • 2-(4-chlorophenyl)-4-quinolinecarboxylic acid
    • FT-0730787
    • SCHEMBL2291034
    • MLS004820302
    • EN300-00689
    • AKOS000114888
    • 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid
    • 1N-306S
    • 2-(4-chlorophenyl)quinoline-4-carboxylicacid
    • CS-0204907
    • MFCD00085413
    • ALBB-000106
    • BBL010521
    • STK386219
    • MDL: MFCD00085413
    • Inchi: 1S/C16H10ClNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
    • InChI Key: FTEWYGPKBUSJTI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CC(C(=O)O)=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 283.04000
  • Monoisotopic Mass: 283.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 50.2Ų

Experimental Properties

  • Melting Point: 240-248°C
  • PSA: 50.19000
  • LogP: 4.25340

2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid Security Information

2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:5466-31-9)2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid
Order Number:A918100
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:05
Price ($):389.0
Email:sales@amadischem.com

Additional information on 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid

Introduction to 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid (CAS No. 5466-31-9)

2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5466-31-9, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic acid derivative has garnered considerable attention due to its structural features and potential biological activities. The presence of both a chloro-substituted phenyl ring and a quinoline core makes it a versatile scaffold for drug discovery, particularly in the development of novel therapeutic agents.

The molecular structure of 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid consists of a quinoline ring system appended with a carboxylic acid functional group at the 4-position and a 4-chloro-substituted benzene ring at the 2-position. This specific arrangement imparts unique electronic and steric properties, which are crucial for its interaction with biological targets. The chloro group, in particular, is known to enhance lipophilicity and binding affinity, making it a valuable moiety in medicinal chemistry.

In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. Quinolines have been historically important in the treatment of various diseases, including malaria and tuberculosis. The introduction of structural modifications, such as the substitution at the 4-position with a carboxylic acid group and at the 2-position with a chloro-phenyl moiety, has expanded their pharmacological potential.

One of the most compelling aspects of 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid is its utility as a building block in synthetic chemistry. Its reactive sites allow for further functionalization, enabling the creation of more complex molecules with tailored properties. This flexibility has been exploited in the design of inhibitors targeting various enzymes and receptors involved in metabolic pathways, cancer signaling, and infectious diseases.

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid. Research indicates that compounds with this structural motif can disrupt bacterial cell wall synthesis and interfere with essential metabolic processes. These findings are particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.

The carboxylic acid group in 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid also facilitates its incorporation into more complex drug molecules through amide or ester bond formation. This property has been leveraged in the development of protease inhibitors, which are critical for treating conditions such as HIV/AIDS and cancer. By serving as a precursor or intermediate, this compound contributes to the synthesis of high-value pharmaceuticals.

Moreover, the quinoline scaffold is well-documented for its role in modulating immune responses. Emerging research suggests that derivatives like 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid may have immunomodulatory effects, making them promising candidates for therapies targeting autoimmune diseases or cancer immunotherapy. The ability to fine-tune its pharmacokinetic profile through structural modifications allows researchers to optimize its therapeutic index.

The synthesis of 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors such as 4-chlorobenzaldehyde and quinoline derivatives. Advances in synthetic methodologies have improved both yield and purity, making it more accessible for industrial-scale production. These advancements are crucial for ensuring an adequate supply for preclinical and clinical studies.

In conclusion, 2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid (CAS No. 5466-31-9) represents a significant compound with diverse applications in pharmaceutical research and drug development. Its unique structural features enable interactions with multiple biological targets, making it a valuable scaffold for designing novel therapeutics. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play an increasingly important role in addressing global health challenges.

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Amadis Chemical Company Limited
(CAS:5466-31-9)2-(4-Chloro-phenyl)-quinoline-4-carboxylic acid
A918100
Purity:99%
Quantity:5g
Price ($):389.0
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